molecular formula C14H24O B13259706 2-(Propan-2-yl)-7-oxaspiro[5.6]dodec-9-ene

2-(Propan-2-yl)-7-oxaspiro[5.6]dodec-9-ene

Cat. No.: B13259706
M. Wt: 208.34 g/mol
InChI Key: VFGBGMQBFIXOHT-UHFFFAOYSA-N
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Description

2-(Propan-2-yl)-7-oxaspiro[5.6]dodec-9-ene is a spirocyclic compound characterized by its unique three-dimensional structure and conformational rigidity. Spirocyclic compounds are notable for their broad biological activity and are often found in natural products and pharmacologically relevant drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spirocyclic compounds like 2-(Propan-2-yl)-7-oxaspiro[5.6]dodec-9-ene typically involves the formation of the spirocyclic core through cyclization reactions. One common method is the Diels-Alder reaction, where an α-methylene caprolactam reacts with a diene in the presence of a Cu(II) and (S,S)-tBu-BOX complex to afford the desired spirocyclic compounds with good exo-selectivity and excellent enantioselectivity .

Industrial Production Methods

Industrial production methods for spirocyclic compounds often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-yl)-7-oxaspiro[5.6]dodec-9-ene can undergo various chemical reactions, including:

    Reduction: The addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures and specific solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction may produce spirocyclic alcohols .

Scientific Research Applications

2-(Propan-2-yl)-7-oxaspiro[5.6]dodec-9-ene has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(Propan-2-yl)-7-oxaspiro[5.6]dodec-9-ene involves its interaction with specific molecular targets and pathways. For example, spirocyclic compounds have been shown to bind with high affinity to the allosteric binding site of the vesicular acetylcholine transporter (VAChT), affecting neurotransmitter release . The exact molecular targets and pathways may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Propan-2-yl)-7-oxaspiro[5.6]dodec-9-ene include other spirocyclic compounds such as:

Uniqueness

What sets this compound apart is its specific structural features and the resulting biological activity. Its unique three-dimensional structure and conformational rigidity contribute to its broad range of applications and potential therapeutic properties .

Properties

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

4-propan-2-yl-7-oxaspiro[5.6]dodec-9-ene

InChI

InChI=1S/C14H24O/c1-12(2)13-7-6-9-14(11-13)8-4-3-5-10-15-14/h3,5,12-13H,4,6-11H2,1-2H3

InChI Key

VFGBGMQBFIXOHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCCC2(C1)CCC=CCO2

Origin of Product

United States

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